molecular formula C12H16N2S B6165461 2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile CAS No. 387383-42-8

2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile

Cat. No.: B6165461
CAS No.: 387383-42-8
M. Wt: 220.3
InChI Key:
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Description

2-Amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile (CHMT) is a heterocyclic compound composed of six-membered ring of carbon and nitrogen atoms, with an amine and an alkyl group attached. It is a colorless, crystalline solid with a melting point of 176-177°C. CHMT was first synthesized in the late 1960s, and has since been studied extensively for its interesting properties and applications.

Scientific Research Applications

2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile has been studied extensively for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. It has also been studied for its potential applications in the fields of materials science, catalysis, and biochemistry.

Mechanism of Action

The mechanism of action of 2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile is not fully understood. However, it is known that the cyclohexylmethyl group of the compound can act as an electron-withdrawing group, resulting in the stabilization of the molecule. This allows the compound to interact with other molecules and form complexes, as well as to undergo various reactions.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive, and has a wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time. However, it can be difficult to synthesize, and can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the study of 2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile. These include further research into its potential applications in materials science, catalysis, and biochemistry. Additionally, further research into its biochemical and physiological effects, as well as its potential therapeutic uses, could lead to the development of new treatments for a variety of diseases and conditions. Finally, further research into the synthesis of this compound could lead to the development of new, more efficient methods for its production.

Synthesis Methods

2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile is generally synthesized through a two-step process. The first step involves the condensation of cyclohexanone and thiophene-3-carboxaldehyde to form cyclohexylmethylthiophene-3-carbonitrile. This is then followed by the addition of ammonia to the carbonitrile group, forming the desired this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile involves the reaction of 2-amino-3-bromothiophene with cyclohexylmethylamine followed by the addition of sodium cyanide to form the carbonitrile group.", "Starting Materials": [ "2-amino-3-bromothiophene", "cyclohexylmethylamine", "sodium cyanide" ], "Reaction": [ "Step 1: 2-amino-3-bromothiophene is reacted with cyclohexylmethylamine in the presence of a palladium catalyst to form 2-amino-5-(cyclohexylmethyl)thiophene.", "Step 2: Sodium cyanide is added to the reaction mixture to form the carbonitrile group, resulting in the formation of 2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile." ] }

387383-42-8

Molecular Formula

C12H16N2S

Molecular Weight

220.3

Purity

0

Origin of Product

United States

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